molecular formula C19H18N2O2 B11626699 Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate

Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate

Cat. No.: B11626699
M. Wt: 306.4 g/mol
InChI Key: MXDIMMDFTKZLJC-UHFFFAOYSA-N
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Description

Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with dimethyl groups and an amino group attached to a benzoate ester. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in industrial production are often chosen for their efficiency and recyclability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,6-Dimethylquinoline: Lacks the amino and benzoate groups.

    4-Aminoquinoline: Lacks the dimethyl and benzoate groups.

Uniqueness

Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate is unique due to the combination of its quinoline core, dimethyl substitutions, amino group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H18N2O2/c1-12-4-9-17-16(10-12)18(11-13(2)20-17)21-15-7-5-14(6-8-15)19(22)23-3/h4-11H,1-3H3,(H,20,21)

InChI Key

MXDIMMDFTKZLJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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